The compound {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride is a complex organic molecule with significant potential in pharmaceutical research. It is classified as a piperidine derivative, which can exhibit various biological activities due to its structural characteristics. This compound is notable for its functional groups that may interact with biological targets, making it a subject of interest in medicinal chemistry.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem. It falls under the category of organic compounds, specifically heterocyclic compounds due to the presence of nitrogen-containing rings. The IUPAC name indicates the presence of both piperidine and pyridine moieties, which are common in compounds exhibiting pharmacological activity.
The synthesis of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride can be approached through several methods, typically involving the reaction of piperidine derivatives with pyridine-based compounds. One potential synthetic route involves:
These reactions typically require careful control of temperature and reaction time to optimize yield and purity.
The molecular formula for {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride is C13H19Cl2N3. The structure features:
The molecular weight is approximately 292.22 g/mol. The compound's InChI key is InChI=1S/C13H19Cl2N3/c14-12(15)11(16)6-8-17(9-7-11)10-5-3-4-13(10)18/h3-4,6,11H,5,7-9H2,1-2H3,(H,14,15)
.
The reactivity of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride can be explored through various chemical reactions:
Such reactions are crucial for modifying the compound's properties to enhance its biological activity or selectivity.
The mechanism of action for {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride is likely related to its ability to bind to specific biological targets such as receptors or enzymes.
Quantitative data regarding binding affinities and inhibition constants would be necessary to fully elucidate its mechanism.
The physical properties include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm purity and structural integrity.
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride has potential applications in:
This compound exemplifies the intersection between synthetic organic chemistry and medicinal applications, highlighting its relevance in ongoing research efforts aimed at discovering novel therapeutic agents.
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8